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Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389

For Researchers, Scientists, and Drug Development Professionals

The 2-fluoro-5-nitroaniline scaffold is a key pharmacophore in medicinal chemistry, with its
derivatives exhibiting a wide range of biological activities. The presence of the electron-
withdrawing nitro group and the electronegative fluorine atom significantly influences the
molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This
guide provides a comparative overview of the biological activities of various 2-fluoro-5-
nitroaniline analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory
properties, supported by available experimental data.

Anticancer Activity

Derivatives of 2-fluoro-5-nitroaniline have been investigated for their potential as anticancer
agents, with studies revealing that structural modifications can lead to potent cytotoxicity
against various cancer cell lines.

Quantitative Comparison of Anticancer Activity
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Structure/Modi Cancer Cell
Compound ID L . IC50 (uM) Reference
fication Line

N-(4-
la Methylphenyl)-2-  HCT116 0.0059 [1]
nitroaniline

N-(4-
(Dimethylamino)

1b HCT116 8.7 [1]
phenyl)-2-

nitroaniline

N-(2,4-
2a Dinitrophenyl)-2- UV4 (hypoxic) - [1]
nitroaniline

Thiazole-
containing 5- Breast Cancer

39 . - (Gl > 96%) 2]
fluoro-2-oxindole  (T-47D)

derivative

5-((5-Nitrofuran-
2-yDallylidene)-2-

_y) Y ) MDA-MB-231 6.61 [3]
thioxo-4-

thiazolidinone

Note: Data for compounds 1a, 1b, and 2a are for N-substituted 2-nitroaniline derivatives to
provide a comparative context for the broader class of nitroanilines. GI50 represents the
concentration for 50% growth inhibition.

The data suggests that substitutions on the aniline nitrogen can significantly impact anticancer
potency. For instance, a methylphenyl group (Compound 1a) confers nanomolar efficacy
against HCT116 colon cancer cells, while a dimethylaminophenyl group (Compound 1b) results
in a much higher IC50 value.[1] Furthermore, thiazole-containing derivatives of 5-fluoro-2-
oxindole have shown high growth inhibition against various cancer cell lines, indicating the
potential of incorporating heterocyclic moieties.[2]

Kinase and SIRT6 Inhibitory Activity
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The 2-fluoro-5-nitroaniline scaffold has also been explored for its potential to inhibit kinases
and sirtuins, which are crucial regulators of cellular processes and are often dysregulated in
diseases like cancer and metabolic disorders.

: itative C : f Ki | SIRT6 Inhibition

Compound ID Target Assay IC50 (uM) Reference
3a Mer Kinase - 0.0185 [1]
3b c-Met Kinase - 0.0336 [1]
Pyrimidine
derivative of 4-
(2-Amino-4-
methyl-5- CDK9 0.001 [4]

thiazolyl)-N-(3-
nitrophenyl)-2-

pyrimidinamine

Quercetin
_ SIRT6
(Flavonoid ) - [5]
S Deacetylation
inhibitor)
Vitexin
) SIRT6
(Flavonoid ) - [5]
S Deacetylation
inhibitor)

Note: Data for compounds 3a and 3b are for N-substituted 2-nitroaniline derivatives. The
pyrimidine derivative is a complex molecule containing a nitrophenyl moiety.

N-substituted 2-nitroaniline derivatives have demonstrated potent inhibition of kinases such as
Mer and c-Met in the nanomolar range.[1] Analogs incorporating the nitrophenyl group have
also shown potent inhibition of cyclin-dependent kinases (CDKs).[4] While specific IC50 values
for 2-fluoro-5-nitroaniline analogs against SIRT6 are not readily available in the reviewed
literature, related flavonoids have been identified as inhibitors, suggesting that this class of
compounds could be a starting point for developing novel SIRT6 inhibitors.[5]

Antimicrobial Activity
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The antimicrobial properties of 2-fluoro-5-nitroaniline analogs, particularly their Schiff base
and metal complex derivatives, have been a significant area of investigation. These
compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Juantitative C ison of Antimicrobial Activi

Compound/Comple

Bacterial Strain MIC (pg/mL) Reference
X
Cobalt(ll) complex of
Isatin and p- ] N
) N ) Bacillus subtilis 5.0 [6]
nitroaniline Schiff
base
Cobalt(ll) complex of
Isatin and p- o )
_ - _ Escherichia coli 5.0 [6]
nitroaniline Schiff
base
Schiff base of 2- Staphylococcus
. . 100 [7]
methyl-5-nitroaniline aureus
Copper (II) Complex
of 2-methyl-5- Staphylococcus
omeEve o 25 (7
nitroaniline Schiff aureus
base
Cobalt (Il) Complex of
) . Staphylococcus
2-methyl-5-nitroaniline 50 [7]
aureus
Schiff base
Nickel (II) Complex of
) - Staphylococcus
2-methyl-5-nitroaniline 50 [7]
aureus

Schiff base

The data indicates that metal complexation of Schiff bases derived from nitroanilines can
significantly enhance their antibacterial activity. For example, the copper(ll) complex of a 2-
methyl-5-nitroaniline Schiff base is four times more potent against Staphylococcus aureus than
the Schiff base ligand alone.[7]
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research
findings. Below are summaries of key experimental protocols used to evaluate the biological
activities of 2-fluoro-5-nitroaniline analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method to assess cell viability.

o Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

o Compound Treatment: Cells are treated with various concentrations of the test compounds
for a specified period (e.g., 48-72 hours).

e MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically
active cells reduce the yellow MTT to purple formazan crystals.

¢ Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve
the formazan crystals.

e Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Cell viability is calculated relative to untreated control cells, and the 1IC50
value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an
antimicrobial agent.

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium.

o Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter
plate.
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 Inoculation: Each well is inoculated with the microbial suspension.

e Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24
hours.

e MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is critical for rational drug design and
development.

Anticancer Mechanism

The anticancer activity of some 2-fluoro-5-nitroaniline analogs may involve the inhibition of
key signaling pathways that regulate cell proliferation, survival, and metastasis. For instance,
the inhibition of kinases like c-Met and Mer can disrupt downstream signaling cascades,
leading to apoptosis and cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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